

Comprehensive literature review of Sodium 2-(2-aminophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium 2-(2-aminophenyl)-2-oxoacetate

Cat. No.: B597019

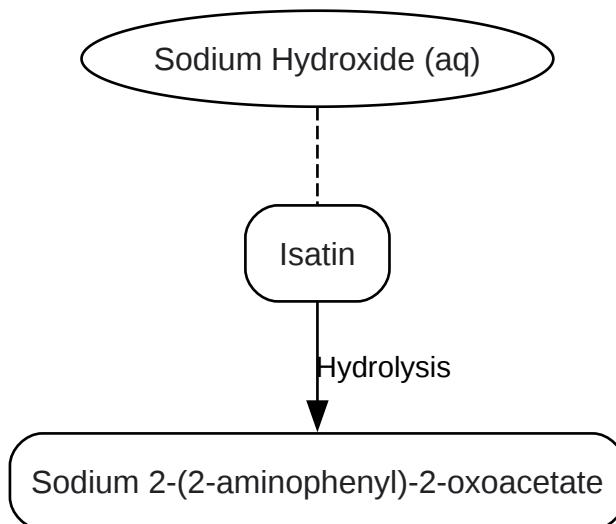
[Get Quote](#)

Comprehensive Technical Review of Sodium 2-(2-aminophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a chemical compound that exists as the sodium salt of isatinic acid. It is primarily recognized as a key intermediate in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds derived from its parent molecule, isatin. While isatin and its derivatives have garnered significant attention for their diverse and potent biological activities, including anticancer, anticonvulsant, and antimicrobial properties, **Sodium 2-(2-aminophenyl)-2-oxoacetate** itself appears to be less biologically active, notably lacking the monoamine oxidase (MAO) inhibitory effects of isatin. This review provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of **Sodium 2-(2-aminophenyl)-2-oxoacetate**, along with detailed experimental protocols and visual representations of relevant chemical pathways and workflows.


Physicochemical Properties

Sodium 2-(2-aminophenyl)-2-oxoacetate is a water-soluble salt. Its properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_8H_6NNaO_3$	[1]
Molecular Weight	187.13 g/mol	[1]
CAS Number	17617-34-4	[1]
IUPAC Name	sodium 2-(2-aminophenyl)-2-oxoacetate	[1]
Synonyms	Sodium isatinate, Sodium (2-aminophenyl)(oxo)acetate, Benzeneacetic acid, 2-amino- α -oxo-, sodium salt	[1]
Appearance	Not specified in literature, likely a solid	
Solubility	Soluble in water	[2]
Storage Conditions	2-8°C, inert atmosphere, protected from light	[3]

Synthesis and Chemical Transformations

Sodium 2-(2-aminophenyl)-2-oxoacetate is readily prepared by the alkaline hydrolysis of isatin (1H-indole-2,3-dione). This reaction involves the nucleophilic attack of a hydroxide ion on the C2-carbonyl group of isatin, leading to the opening of the lactam ring to form the sodium salt of isatinic acid.

[Click to download full resolution via product page](#)

Caption: Basic hydrolysis of isatin to form **Sodium 2-(2-aminophenyl)-2-oxoacetate**.

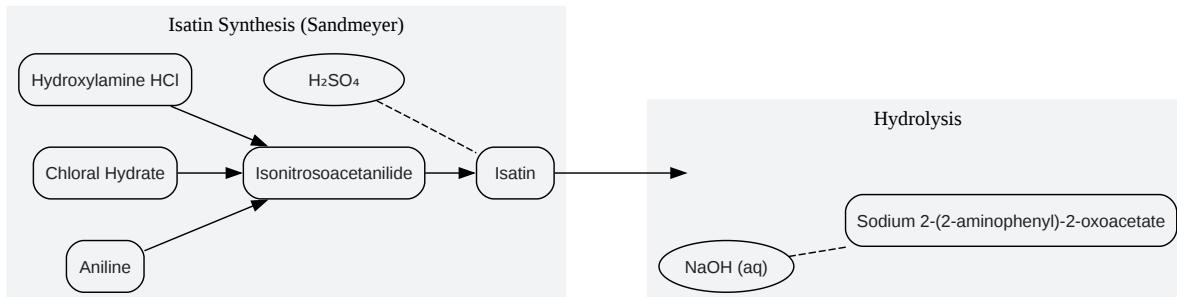
Experimental Protocol: Synthesis of Isatin (Precursor)

The most common method for the synthesis of isatin is the Sandmeyer isatin synthesis.[2][4][5][6][7]

Step 1: Synthesis of Isonitrosoacetanilide

- In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
- To this solution, add 1300 g of crystallized sodium sulfate.
- Separately, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, acidifying with 43 mL of concentrated hydrochloric acid to dissolve the aniline. Add this aniline hydrochloride solution to the flask.
- Add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.
- Heat the mixture to a vigorous boil. The boiling is continued until the initial yellow precipitate turns into a yellowish-brown solid. This typically takes about 1-2 minutes of boiling.

- Cool the reaction mixture in an ice bath.
- Collect the precipitated isonitrosoacetanilide by vacuum filtration and wash it with cold water.


Step 2: Cyclization to Isatin

- Preheat 300 g of concentrated sulfuric acid to 50°C in a 1-liter beaker.
- Slowly add the dried isonitrosoacetanilide from the previous step to the sulfuric acid in small portions, maintaining the temperature between 60°C and 70°C. Do not exceed 80°C.
- After the addition is complete, continue stirring for 5 minutes.
- Cool the reaction mixture to room temperature and pour it onto 3 liters of cracked ice.
- Let the mixture stand for 30 minutes.
- Collect the precipitated crude isatin by vacuum filtration and wash it thoroughly with cold water until the washings are no longer acidic.

Experimental Protocol: Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate

The synthesis of the sodium salt is achieved through the hydrolysis of isatin.

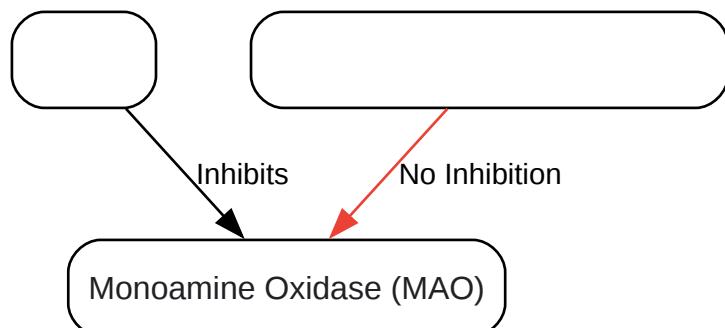
- Suspend the crude isatin in hot water.
- Add a solution of sodium hydroxide in water with stirring. The isatin will dissolve as it converts to the sodium salt of isatinic acid.^[2]
- This aqueous solution of **Sodium 2-(2-aminophenyl)-2-oxoacetate** can be used for further reactions or the solid can be isolated by evaporation of the water, although it is often used *in situ*.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Sodium 2-(2-aminophenyl)-2-oxoacetate** from aniline.

Biological Activity and Signaling Pathways

The biological activity of **Sodium 2-(2-aminophenyl)-2-oxoacetate** is intrinsically linked to that of its parent compound, isatin. Isatin is an endogenous indole that exhibits a wide range of pharmacological effects.


Isatin: A Biologically Active Precursor

Isatin and its derivatives are known to possess a variety of biological activities, as summarized in the table below.

Activity	Compound Class	Quantitative Data (Example)	Reference
Monoamine Oxidase (MAO) Inhibition	Isatin	IC ₅₀ for MAO-B: ~12 μM	[8]
5-Hydroxyisatin		IC ₅₀ for MAO-A: 8 μM	[9]
Anticonvulsant	Isatin semicarbazones	Active in MES, scPTZ, and scSTY tests	[10]
Antimicrobial	Substituted indolinones	MIC against M. tuberculosis H37Rv: 10-20 μg/mL	[10][11]
Antiviral	Isatin-N-Mannich bases of isatin-3-thiosemicarbazones	Active against variola and vaccinia viruses	[10]
Anticancer	Isatin (3-o-nitrophenyl) hydrazone	Active against Walker carcinoma-256	[10]

Biological Inactivity of Isatinic Acid against Monoamine Oxidase

A crucial finding is that isatinic acid, the acid form of **Sodium 2-(2-aminophenyl)-2-oxoacetate**, does not inhibit monoamine oxidase A or B.[12] This indicates that the lactam ring of isatin is essential for its MAO inhibitory activity. The opening of this ring to form isatinic acid eliminates this specific biological function.

[Click to download full resolution via product page](#)

Caption: Differential effects of Isatin and Isatinic Acid on Monoamine Oxidase.

Other Potential Biological Activities

While the primary and most studied activity of isatin is not present in its hydrolyzed form, the potential for other biological activities cannot be entirely dismissed without further studies. Derivatives of isatin have shown a broad spectrum of effects, and it is conceivable that **Sodium 2-(2-aminophenyl)-2-oxoacetate** could be investigated for activities such as antimicrobial or cytotoxic effects, although no such data is currently available in the literature.

Pharmacokinetics

Direct pharmacokinetic studies on **Sodium 2-(2-aminophenyl)-2-oxoacetate** are not available. However, studies on its precursor, isatin, provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile.

A study in Beagle dogs showed that after intravenous injection or oral administration, isatin is rapidly absorbed and eliminated from the plasma.^[8] After 8 hours, the parent drug was generally not detectable. Another study involving long-term administration of isatin to rats indicated that the compound is well-tolerated.^[13]

Parameter	Species	Administration	Key Finding	Reference
Absorption	Beagle	Oral	Rapid, peak concentration <1 hour	[8]
Elimination	Beagle	IV and Oral	Rapid, not detectable in plasma after 8 hours	[8]
Tolerability	Rat	Intraperitoneal (28 days)	Well-tolerated, no negative effect on physical activity or cardiac performance	[13]
Genotoxicity	Mouse	Oral (gavage)	Mutagenic and genotoxic effects observed only at high repeated doses (150 mg/kg)	[14]

Given its nature as a sodium salt, it is expected that **Sodium 2-(2-aminophenyl)-2-oxoacetate** would exhibit good aqueous solubility and potentially rapid absorption if administered orally.

Experimental Protocols for Biological Assays

While no specific biological data for **Sodium 2-(2-aminophenyl)-2-oxoacetate** has been found, the following are standard protocols used for assessing the biological activities of isatin derivatives, which would be applicable to the target compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

[15]

- Prepare a stock solution of **Sodium 2-(2-aminophenyl)-2-oxoacetate** in a suitable solvent (e.g., sterile deionized water or DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) to a concentration of approximately 5×10^5 CFU/mL.
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive control wells (microorganism with no compound) and negative control wells (broth only).
- Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[\[16\]](#)

- Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare various concentrations of **Sodium 2-(2-aminophenyl)-2-oxoacetate** in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
- Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
- After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

- Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.

Conclusion

Sodium 2-(2-aminophenyl)-2-oxoacetate is a well-characterized chemical intermediate whose primary significance lies in its role as a precursor in organic synthesis. It is readily formed by the alkaline hydrolysis of isatin, a compound with a rich and diverse pharmacological profile. However, the available literature strongly suggests that the hydrolysis process, which opens the lactam ring of isatin, abrogates its well-documented inhibitory activity against monoamine oxidase. While the broader class of isatin derivatives exhibits a wide range of biological effects, there is currently a lack of evidence to suggest that **Sodium 2-(2-aminophenyl)-2-oxoacetate** itself is a potent biological agent. Future research could explore its potential antimicrobial or cytotoxic properties, but for now, its main utility for researchers and drug development professionals is as a versatile synthetic building block. The pharmacokinetic profile of its parent compound, isatin, suggests that if it were to be used as a therapeutic agent, it would likely be rapidly absorbed and eliminated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium 2-(2-aminophenyl)-2-oxoacetate | C₈H₆NNaO₃ | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 17617-34-4|Sodium 2-(2-aminophenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. journals.irapa.org [journals.irapa.org]
- 8. A pharmacokinetic study of Isatin in Beagles' bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Long-Term Isatin Administration on Daily Physical Activity and Cardiac Performance in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive literature review of Sodium 2-(2-aminophenyl)-2-oxoacetate]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b597019#comprehensive-literature-review-of-sodium-2-\(2-aminophenyl\)-2-oxoacetate](https://www.benchchem.com/product/b597019#comprehensive-literature-review-of-sodium-2-(2-aminophenyl)-2-oxoacetate)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com